N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 5-methoxybenzofuran moiety and at the 2-position with an acetamide group bearing a thiophen-2-yl substituent.
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-22-12-4-5-15-11(7-12)8-16(23-15)14-10-25-18(19-14)20-17(21)9-13-3-2-6-24-13/h2-8,10H,9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTICSPJSAIQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-methoxybenzofuran and thiazole derivatives. These intermediates are then coupled through various reactions, such as condensation or cyclization, under controlled conditions to form the final product. Specific reagents, catalysts, and solvents are used to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 5-methoxybenzofuran group distinguishes it from phenyl (e.g., compound 13), coumarin (e.g., compound 5), or halogenated thiophene (e.g., compound 9a) substituents in analogues. The methoxy group may enhance solubility compared to electron-withdrawing groups (e.g., nitro, chloro) .
- Thiophene vs.
Physicochemical Properties
- The methoxybenzofuran’s planar structure may confer intermediate thermal stability.
- Molecular Weight : The target compound’s molecular weight is likely ~400–450 g/mol, comparable to compounds 13 (422.54 g/mol) and 16 (408.52 g/mol) .
Biological Activity
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide, commonly referred to as MBTATA, is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, characterization, and biological properties of MBTATA, supported by data tables and recent research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C18H14N2O3S2
- Molecular Weight: 370.44 g/mol
- Physical State: Off-white crystalline solid
- Melting Point: Approximately 200-202 °C
- Solubility: High solubility in DMSO and DMF
The compound is synthesized through a multi-step process involving the reaction of benzofuran derivatives with thiazole and thiophene moieties. The synthetic route typically includes cyclization and condensation reactions under controlled conditions.
Synthesis and Characterization
The synthesis of MBTATA involves:
- Formation of Benzofuran Ring: Cyclization of 2-hydroxybenzaldehyde with methoxy-substituted phenols.
- Thiazole Ring Formation: Reacting α-haloketones with thiourea.
- Coupling Reaction: Condensation of the benzofuran and thiazole intermediates to form the final product.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure of MBTATA.
Anticancer Activity
Recent studies have demonstrated that MBTATA exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The following mechanisms have been proposed for its anticancer effects:
- Induction of Apoptosis: MBTATA triggers apoptotic pathways in tumor cells, as evidenced by increased caspase-3 activation.
- Inhibition of Cell Proliferation: The compound effectively inhibits cellular proliferation in cancerous cells.
Table 1: Anticancer Activity of MBTATA
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| C6 | 20 | Cell cycle arrest |
Antimicrobial Activity
MBTATA has also been investigated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity of MBTATA
| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/ml |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| B. subtilis | 10 |
Case Studies
-
Study on Anticancer Effects:
A study published in PubMed evaluated the anticancer effects of various thiazole derivatives, including MBTATA, demonstrating significant cytotoxicity against A549 cells through apoptosis induction mechanisms . -
Antimicrobial Evaluation:
Research published in RSC Publishing highlighted the antibacterial activity of thiazole derivatives, noting that compounds similar to MBTATA showed promising results against multiple bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
